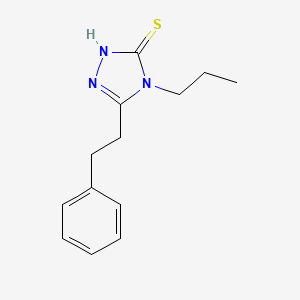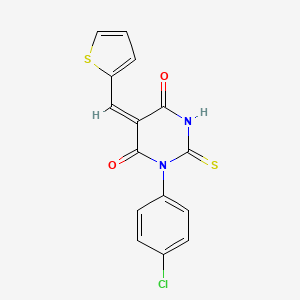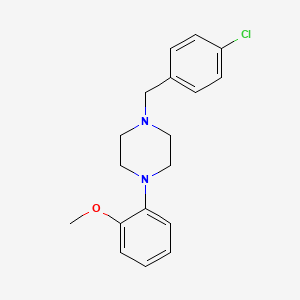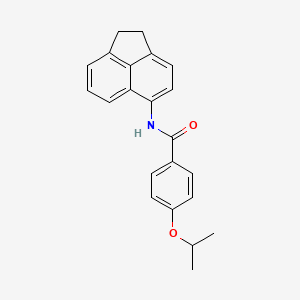![molecular formula C14H22ClN3O2S B5719382 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has shown potential in treating various inflammatory diseases. TAK-715 is a potent inhibitor of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the inflammatory response.
Wirkmechanismus
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is a selective inhibitor of the p38 MAP kinase, which is a key regulator of the inflammatory response. The p38 MAP kinase pathway is activated in response to various stress stimuli such as cytokines, UV radiation, and oxidative stress. Activation of the p38 MAP kinase pathway leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the inflammatory response. This compound inhibits the p38 MAP kinase pathway by binding to the ATP-binding site of the kinase, thereby preventing its activation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In vivo studies have also shown that this compound reduces inflammation and pain in animal models of arthritis and asthma. This compound has also been shown to inhibit the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its potency and selectivity for the p38 MAP kinase pathway. This compound has been shown to be more potent than other p38 MAP kinase inhibitors such as SB203580 and SB202190. However, this compound has some limitations for lab experiments. This compound is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. This compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One direction is to investigate the potential of this compound in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to study the effects of this compound on the immune system, as p38 MAP kinase plays a crucial role in immune cell function. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of this compound, which could improve its therapeutic potential.
Synthesemethoden
The synthesis of 4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine and a polar solvent like dichloromethane or tetrahydrofuran. After the reaction, the product is purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied for its potential in treating various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and asthma. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In vivo studies have also demonstrated the effectiveness of this compound in reducing inflammation and pain in animal models of arthritis and asthma.
Eigenschaften
IUPAC Name |
4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2S/c1-17-9-11-18(12-10-17)8-2-7-16-21(19,20)14-5-3-13(15)4-6-14/h3-6,16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUMKJZSUQOIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)

![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)